

# Application Notes and Protocols for In Vivo Studies of L-365,260

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## Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

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These application notes provide a comprehensive overview of in vivo experimental protocols for L-365,260, a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This document includes detailed methodologies for key experiments, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

## Compound Information

- Name: L-365,260
- Mechanism of Action: Selective antagonist of the CCK-B/gastrin receptor. It has a high affinity for brain CCK-B receptors and gastrin receptors in the stomach.
- Key In Vivo Applications:
  - Inhibition of gastric acid secretion
  - Prevention of gastrointestinal damage
  - Investigation of anxiety and depression-like behaviors
  - Modulation of opioid-induced analgesia

## Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with L-365,260.

Table 1: In Vivo Efficacy of L-365,260 in Animal Models of Gastric Acid Secretion

Animal Model	Administration Route	Effect	ED <sub>50</sub>	Reference
Pylorus-ligated Rat	Intravenous (i.v.)	Inhibition of basal acid secretion	12.6 mg/kg	<a href="#">[1]</a>
Pylorus-ligated Rat	Intravenous (i.v.)	Attenuation of pentagastrin-stimulated acid secretion	Lower doses effective	<a href="#">[1]</a>
Pylorus-ligated Rat	Intravenous (i.v.)	Inhibition of histamine-stimulated acid secretion	Higher doses required	<a href="#">[1]</a>

Table 2: In Vivo Efficacy of L-365,260 in an Animal Model of Gastric Damage

Animal Model	Administration Route	Effect	ED <sub>50</sub>	Reference
Aspirin-induced Gastric Damage in Rats	Intravenous (i.v.)	Prevention of gastric damage	11.5 mg/kg	<a href="#">[1]</a>
Aspirin-induced Gastric Damage in Rats	Oral (p.o.)	8.3-fold less potent than cimetidine	Not specified	<a href="#">[1]</a>

Table 3: In Vivo Bioavailability of L-365,260

Species	Bioavailability	Reference
Rat	~14%	<a href="#">[2]</a>
Dog	~9%	<a href="#">[2]</a>
Monkey	~2%	<a href="#">[2]</a>

## Experimental Protocols

### Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol is used to assess the antisecretory activity of L-365,260.

Materials:

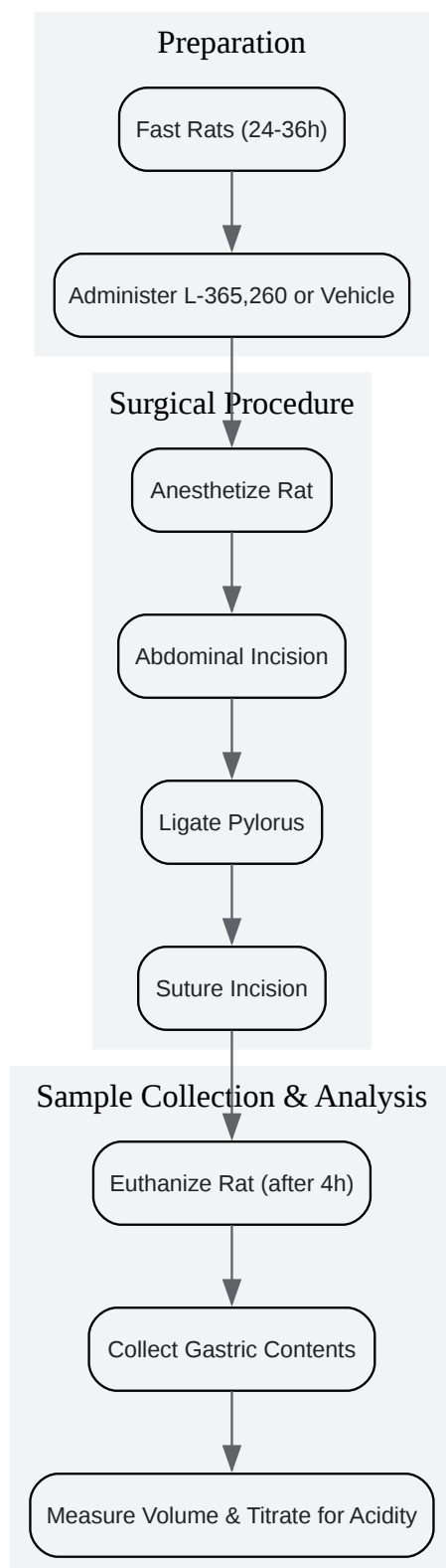
- Male Wistar rats (200-250 g)
- L-365,260
- Vehicle (e.g., saline, or a small percentage of DMSO or ethanol in saline)
- Anesthetic (e.g., ether or ketamine/xylazine)
- Surgical instruments

Procedure:

- Fast the rats for 24-36 hours before the experiment, with free access to water.[\[3\]](#)
- Administer L-365,260 or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
- Anesthetize the rat.
- Make a midline abdominal incision to expose the stomach.

- Ligate the pylorus at the junction of the stomach and duodenum, being careful not to obstruct blood flow.[3]
- Close the abdominal incision with sutures.
- Allow the animal to recover in a clean cage.
- After a set period (e.g., 4 hours), euthanize the animal.[4]
- Dissect the stomach, collect the gastric contents into a centrifuge tube, and measure the volume.
- Centrifuge the gastric contents and determine the acid concentration of the supernatant by titration with 0.01 N NaOH.

Workflow Diagram:



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### Pylorus-Ligated Rat Experimental Workflow

## Aspirin-Induced Gastric Damage in Rats

This model is used to evaluate the gastroprotective effects of L-365,260.

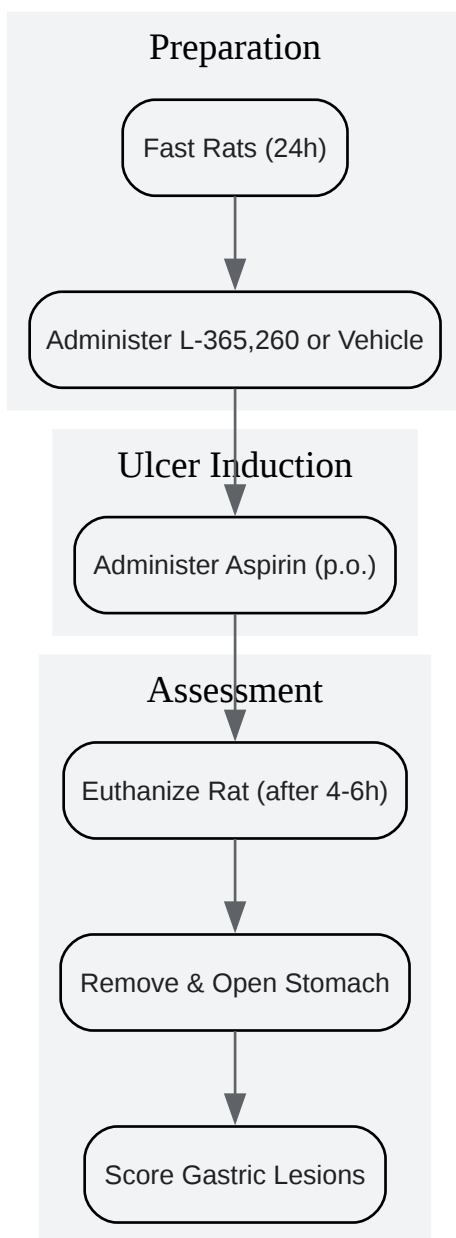
### Materials:

- Male Sprague-Dawley rats (200-250 g)
- L-365,260
- Vehicle
- Aspirin (e.g., 100-200 mg/kg)
- Saline

### Procedure:

- Fast the rats for 24 hours prior to the experiment, with free access to water.
- Administer L-365,260 or vehicle via the desired route.
- After a predetermined time (e.g., 30-60 minutes), administer a high dose of aspirin orally.
- After a set duration (e.g., 4-6 hours), euthanize the animals.<sup>[5]</sup>
- Remove the stomach and open it along the greater curvature.
- Gently rinse the stomach with saline to visualize the gastric mucosa.
- Score the gastric lesions according to a predefined scale or measure the total area of the lesions.

### Workflow Diagram:



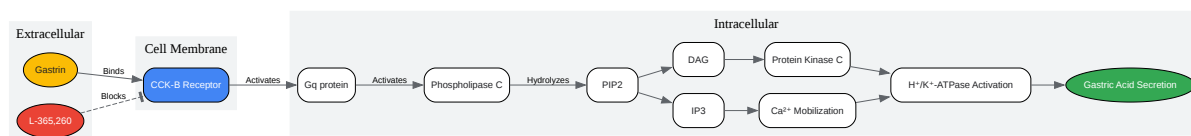
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Aspirin-Induced Gastric Damage Workflow

## Signaling Pathways

### CCK-B/Gastrin Receptor Signaling in Gastric Parietal Cells

In gastric parietal cells, the binding of gastrin to the CCK-B receptor initiates a signaling cascade that leads to the secretion of gastric acid. L-365,260 acts by blocking this initial binding step.

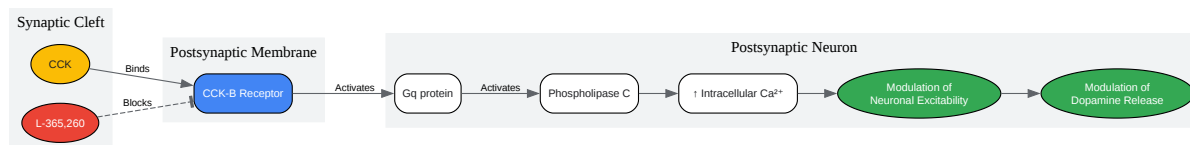


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### CCK-B Receptor Signaling in Gastric Parietal Cells

## CCK-B Receptor Signaling in Central Nervous System Neurons

In the central nervous system, CCK-B receptor signaling is involved in modulating neuronal excitability, anxiety, and dopamine release. L-365,260 can cross the blood-brain barrier and antagonize these receptors, leading to its observed effects on behavior.



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### CCK-B Receptor Signaling in CNS Neurons



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